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Compound of Interest |

Compound Name: 3-lodo-1H-pyrazolo[3,4-b]pyrazine
Cat. No.: B13669386
Get Quote

Executive Summary: The "Privileged" Scaffold

The pyrazolo[3,4-b]pyrazine core represents a "privileged structure™ in modern medicinal
chemistry, serving as a bioisostere for purines and a critical scaffold for kinase and
phosphatase inhibitors. Specifically, 3-iodo-substituted pyrazolo[3,4-b]pyrazines (often bearing
a 6-chloro substituent) have emerged as high-value building blocks.

The iodine atom at the C3 position acts as a versatile handle for palladium-catalyzed cross-
coupling (Suzuki-Miyaura, Sonogashira), while the C6 position (often chlorinated) remains
activated for nucleophilic aromatic substitution (SNAr). This orthogonal reactivity allows for the
rapid generation of diverse libraries, particularly targeting SHP2 (Src homology-2 domain-
containing protein tyrosine phosphatase-2) and various serine/threonine kinases.

Synthesis of the Core Building Block

The construction of the 3-iodo-6-chloro-1H-pyrazolo[3,4-b]pyrazine core requires a robust,
scalable sequence. The most authoritative method involves a metalation-formylation-cyclization
cascade followed by electrophilic iodination.

Step 1: Construction of the Pyrazolo[3,4-b]pyrazine Core
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Reference: Organic Process Research & Development 2024, 28, 7[1][2][3]

The synthesis begins with commercially available 2,6-dichloropyrazine.[4] Unlike traditional
condensation methods that suffer from regioselectivity issues, this lithiation-directed route
ensures correct isomer formation.

Protocol:

o Metalation: Treat 2,6-dichloropyrazine with
-PrMgCI[4]-LiCl (TurboGrignard) or
-Pr

NMgCI-LiCl (MgDA) in THF at -20 °C. The bulky base directs magnesiation to the C3 position
(ortho to chlorine).

o Formylation: Quench the magnesiated intermediate with ethyl formate or DMF to generate
the 3-formyl-2,6-dichloropyrazine intermediate.

o Note: The aldehyde intermediate is unstable.[4] It is best isolated as a bisulfite adduct for
stability if storage is required.[4]

o Cyclization: Treat the crude aldehyde (or released bisulfite adduct) with hydrazine hydrate in
DMSO or ethanol. The hydrazine displaces the adjacent C2-chlorine via SNAr and
condenses with the aldehyde to close the pyrazole ring.

Yield: High (>80% over 3 steps). Product: 6-Chloro-1H-pyrazolo[3,4-b]pyrazine.[4]

Step 2: Electrophilic lodination at C3

The C3 position of the pyrazole ring is electron-rich and susceptible to electrophilic aromatic
substitution.

Protocol:
e Dissolve 6-chloro-1H-pyrazolo[3,4-b]pyrazine in DMF.

e Add N-iodosuccinimide (NIS) (1.1 equiv).
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e Stir at room temperature for 2—4 hours. Monitor by LCMS.

o Workup: Quench with aqueous sodium thiosulfate to remove excess iodine. Precipitate the
product with water or extract with EtOAc.

Key Insight: Avoid using |

/KOH if the C6-chlorine is sensitive to hydrolysis, although the pyrazine chlorine is generally
robust under mild basic conditions. NIS provides a cleaner reaction profile.

Orthogonal Reactivity & Functionalization

The power of this building block lies in the ability to selectively functionalize the C6 and C3
positions.

Reactivity Map
o C6-Position (Chlorine): Highly electrophilic due to the para-nitrogen atoms. Reacts readily

with amines, alkoxides, and thiols via SNAr.

o C3-Position (lodine): Excellent oxidative addition partner for Pd(0). Reacts in Suzuki,
Sonogashira, and Stille couplings.

e N1-Position (NH): Acidic proton. Can be protected (SEM, THP, Boc) or alkylated. Protection
is often required before Suzuki coupling to prevent catalyst poisoning or N-arylation side
reactions.

Experimental Workflow: Divergent Synthesis

The order of operations is critical.

* Route A (SNAr First): If the C6-amine is stable to Pd-coupling conditions, install it first. This is
common for SHP2 inhibitors where the C6-substituent is a complex amine.

e Route B (Coupling First): If the C6-chlorine is needed for later derivatization, protect N1 and
perform the C3-Suzuki coupling first.
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Figure 1: Orthogonal reactivity logic for 3-iodo-6-chloro-pyrazolo[3,4-b]pyrazine.

Case Study: SHP2 Inhibitors (GDC-1971 |/ IACS-
13909)

Recent drug discovery campaigns (e.g., by Revolution Medicines, MD Anderson, Genentech)
have utilized this scaffold to target SHP2, a phosphatase that acts as a central node in the
RAS/MAPK pathway.

Structural Logic

o C6-Substituent: Typically a cyclic amine (e.g., 4-amino-piperidine derivative) that binds in the
“tunnel” region of the SHP2 allosteric site.

o C3-Substituent: Often a thiol or aryl group that interacts with the "latch" domain, stabilizing
the auto-inhibited conformation.

Validated Protocol: C6-Amination

Objective: Install a hindered amine at C6.

Reagents: 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine (1.0 equiv), Amine (1.2 equiv),
DIPEA (3.0 equiv).

Solvent: DMSO or NMP (Polar aprotic solvents accelerate SNAr on pyrazines).

Conditions: Heat at 80—100 °C for 2—6 hours.

Purification: The product often precipitates upon adding water.
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Validated Protocol: C3-Suzuki Coupling

Objective: Arylation of the 3-iodo position.

e Protection (Optional but Recommended): Protect N1 with THP (dihydropyran, pTsOH) or
SEM.

o Catalyst System: Pd(dppf)CI

or Pd(PPh

)
(5-10 mol%).

e Base: K

CO
(2M aq) or Cs

CO

e Solvent: Dioxane/Water (4:1).
e Temp: 90 °C under Argon.

e Note: The iodine is significantly more reactive than the C6-chlorine towards Pd(0), allowing
for chemoselective coupling even without SNAr at C6.

Summary of Physicochemical Properties
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Synthesis Workflow Diagram
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Figure 2: Scalable synthesis route to the 3-iodo-6-chloro-1H-pyrazolo[3,4-b]pyrazine building
block.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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